molecular formula C24H19BrN4OS B2721321 2-(4-Bromophenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine CAS No. 1207026-49-0

2-(4-Bromophenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2721321
CAS No.: 1207026-49-0
M. Wt: 491.41
InChI Key: SDYYARHZYIYSQX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C24H19BrN4OS and its molecular weight is 491.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research in this area primarily focuses on the synthesis of novel heterocyclic compounds with potential biological activities. For example, one study described the synthesis of novel pyrazole-based heterocycles attached to sugar moieties, leading to new molecular frameworks with moderate anti-diabetic activity as compared to the standard drug, remogliflozin (Nagesh Vaddiraju et al., 2022). This highlights the potential for similar compounds to be developed into therapeutic agents.

Antimicrobial and Anti-inflammatory Agents

Another area of research involves the synthesis of heterocyclic derivatives bearing an aryl sulfonate moiety, evaluated for their antimicrobial and anti-inflammatory activities. Such studies indicate the broad pharmacological potential of heterocyclic compounds, including pyrazole derivatives, in treating infections and inflammation (B. V. Kendre et al., 2015).

Anticancer Research

Heterocyclic compounds, including those similar to the queried compound, have also been explored for their anticancer properties. A study synthesized a series of thiazole compounds to test their anticancer activity against breast cancer cells MCF7, demonstrating the potential of these molecules as apoptosis inducers (J. P. Sonar et al., 2020).

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. For instance, a study on the synthesis of pyrazoline derivatives evaluated their inhibitory activity against enzymes like human carbonic anhydrase I and II and acetylcholinesterase, with molecular docking studies providing insights into the inhibition mechanisms (Fikret Turkan et al., 2019).

Properties

IUPAC Name

4-[[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-(3-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4OS/c1-15-4-3-5-18(12-15)23-27-21(16(2)30-23)14-31-24-22-13-20(28-29(22)11-10-26-24)17-6-8-19(25)9-7-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYYARHZYIYSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.